molecular formula C7H12N2O B7869095 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile

2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile

Cat. No. B7869095
M. Wt: 140.18 g/mol
InChI Key: SGQOSZCZBSODLV-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antimycobacterial Activity : A study demonstrated the synthesis of functionalized 2-(pyrrolidin-1-yl)thiazole frameworks showing significant antibacterial and antimycobacterial activity (Belveren et al., 2017).

  • Lipophilicity and Drug Affinity : Research on the lipophilicity of 1-substituted pyrrolidin-2-one derivatives, related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, found correlations with affinity for α-Adrenoceptors, important in drug design (Kulig & Malawska, 2009).

  • Enantioselective Synthesis : A method using 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile derivatives as chiral ligands for enantioselective synthesis was investigated, producing optically active compounds (Soai & Mukaiyama, 1979).

  • Synthesis of Novel Cyanopyridine Derivatives : Research involved the use of 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile derivatives for synthesizing new cyanopyridine derivatives with notable antibacterial activity (Bogdanowicz et al., 2013).

  • Redox Properties and Potential as Antioxidants : A study explored the redox properties of pyrrolidine derivatives, suggesting their application as antioxidant agents (Osipova et al., 2011).

  • Microbiological Activity : Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives showed significant bacteriostatic and antituberculosis activity, demonstrating the compound's relevance in microbiology (Miszke et al., 2008).

  • Quantum Chemical Investigation : The molecular properties of substituted pyrrolidinones, which are structurally related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, were studied for insights into electronic properties (Bouklah et al., 2012).

  • Method for Synthesizing β-Enaminonitriles : A new method for synthesizing 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles was developed, applicable in creating compounds with azoles and azaheteroaromatic rings (Kuleshova et al., 2018).

  • Chemical Synthesis and Hydrolysis of Polymers : Studies explored the chemical polymerization of 1-(2-cyanoethyl)pyrrole in acetonitrile, with applications in materials science (Yamauchi et al., 1996).

  • Pharmacological Inhibition : The compound Vildagliptin, structurally related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, was studied for its inhibitory effects on dipeptidyl-peptidase IV, relevant in diabetes treatment (Brandt et al., 2005).

properties

IUPAC Name

2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQOSZCZBSODLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile

Synthesis routes and methods

Procedure details

The method follows that of S3 using 2-pyrrolidinemethanol (24.27 g, 0.241 mol), BrCH2CN (31.81 g, 0.265 mol), Et3N (37 mL, 0.265 mol) and dry THF (150 mL). The product was obtained as a straw-coloured oil (21.60 g, 64%) after purification by flash chromatography using ether/CH3OH (19:1). δH (250 MHz; CDCl3); 1.5-2.0 (m, 5H, CH2CH2CH2, CH2CH2CH, OH), 2.7 (m, 1H), 2.85 (m, 1H), 3.05 (m, 1H), 3.45 (2×d, 1H, J=4 Hz and J=11 Hz, 1×CHCH2OH), 3.65 (2×d, 1H, J=4 Hz and 11 Hz, 1×CHCH2OH) and 3.75 (d, 2H, NCH2CN); δC(62.9 MHz; CDCl3); 23.37, 27.45, 40.96, 53.95, 62.43, 63.06 and 115.48(CN); IR υmax/cm−1; 3375 (NH2), 3300 (NH2), 3200 (OH), 2970-2800 (CH2, CH3), 1600, 1475, 1375, 1230 and 1060; FAB MS, m/z(M+H)+ 141.
Quantity
24.27 g
Type
reactant
Reaction Step One
Quantity
31.81 g
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.